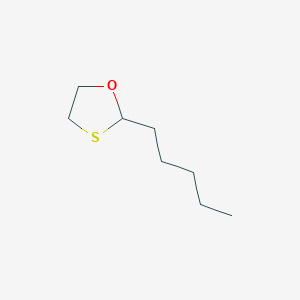
1,3-Oxathiolane, 2-pentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Oxathiolane, 2-pentyl-: is an organosulfur compound with the molecular formula C8H16OS It is a five-membered heterocyclic compound containing both sulfur and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Oxathiolane, 2-pentyl- can be synthesized through several methods. One common approach involves the cyclization of mercaptoethanol with aldehydes or ketones under acidic conditions. For instance, the reaction of 2-pentanone with mercaptoethanol in the presence of a catalytic amount of acid can yield 1,3-oxathiolane, 2-pentyl-.
Industrial Production Methods: Industrial production of 1,3-oxathiolane derivatives often involves the use of organocatalysts to promote the cyclization reactions. These methods are advantageous due to their efficiency and the mild reaction conditions required. For example, the use of nitromethane as a solvent and triethylamine as a base can facilitate the cyclization of mercaptoethanol with various carbonyl compounds to produce 1,3-oxathiolane derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Oxathiolane, 2-pentyl- undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxathiolane ring can be reduced to form thiolanes.
Substitution: The hydrogen atoms on the carbon atoms adjacent to the sulfur and oxygen can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolanes.
Substitution: Halogenated oxathiolanes.
Applications De Recherche Scientifique
1,3-Oxathiolane, 2-pentyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including nucleoside analogues.
Biology: Derivatives of 1,3-oxathiolane are studied for their potential as antiviral agents, particularly in the treatment of HIV.
Medicine: Some oxathiolane derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the synthesis of materials with unique properties, such as polymers and surfactants
Mécanisme D'action
The mechanism of action of 1,3-oxathiolane, 2-pentyl- and its derivatives often involves the interaction with biological macromolecules. For instance, nucleoside analogues containing the oxathiolane ring can inhibit viral reverse transcriptase enzymes by competing with natural nucleosides for incorporation into viral DNA. This results in the termination of DNA chain elongation and inhibition of viral replication .
Comparaison Avec Des Composés Similaires
1,3-Thiazolidine: Contains a sulfur and nitrogen atom in the ring.
1,3-Dioxolane: Contains two oxygen atoms in the ring.
1,3-Oxazolidine: Contains an oxygen and nitrogen atom in the ring.
Comparison: 1,3-Oxathiolane, 2-pentyl- is unique due to the presence of both sulfur and oxygen in the ring, which imparts distinct chemical reactivity and biological activity compared to its analogues. For example, the sulfur atom in oxathiolanes can undergo oxidation to form sulfoxides and sulfones, which is not possible in dioxolanes or oxazolidines .
Propriétés
Numéro CAS |
59323-69-2 |
|---|---|
Formule moléculaire |
C8H16OS |
Poids moléculaire |
160.28 g/mol |
Nom IUPAC |
2-pentyl-1,3-oxathiolane |
InChI |
InChI=1S/C8H16OS/c1-2-3-4-5-8-9-6-7-10-8/h8H,2-7H2,1H3 |
Clé InChI |
DLUNVVQHICFZDQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1OCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


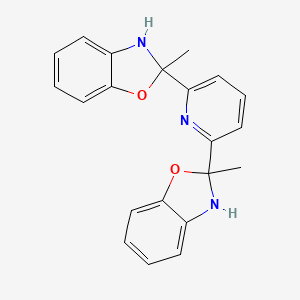
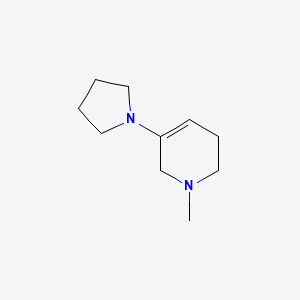
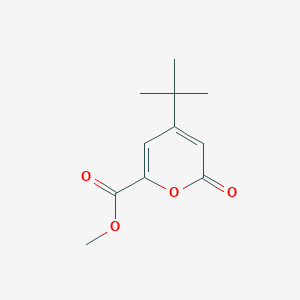
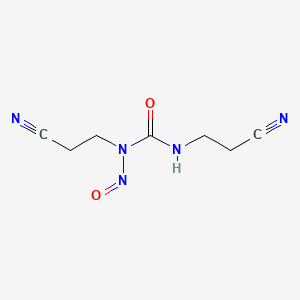
![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl-](/img/structure/B14596354.png)
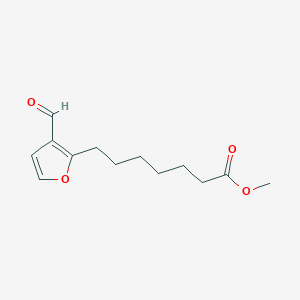
![1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one](/img/structure/B14596359.png)

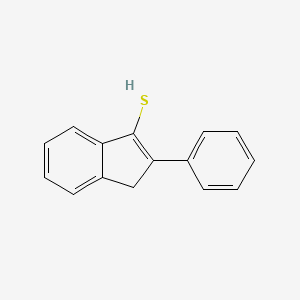
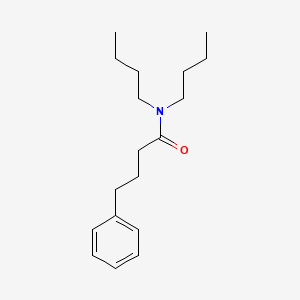
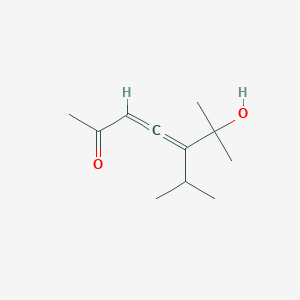
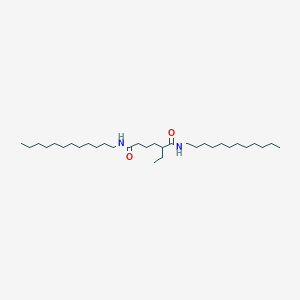

![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl-](/img/structure/B14596388.png)
